2-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine
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Overview
Description
2-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine is a synthetic organic compound characterized by the presence of a trifluorobutyl group attached to a tetrahydroindazole ring
Scientific Research Applications
2-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific electronic or optical characteristics.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential therapeutic applications
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
The compound’s interaction with its targets is believed to induce significant changes in cellular processes .
Biochemical Pathways
The compound’s potential to interact with various biological targets suggests it may influence multiple pathways, leading to diverse downstream effects .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of EN300-6497244 are currently under investigation. These properties will significantly impact the compound’s bioavailability and therapeutic potential .
Result of Action
Ongoing research aims to elucidate these effects and determine the compound’s potential therapeutic applications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of EN300-6497244. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its overall effectiveness .
Preparation Methods
The synthesis of 2-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine typically involves multiple steps. One common method includes the acylation of an optically active amine with 2-methyl-4,4,4-trifluorobutanoic acid or its reactive derivatives, followed by separation of diastereomers and subsequent conversion to the desired product . Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
2-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluorobutyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Comparison with Similar Compounds
Similar compounds to 2-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine include:
Ethyl 4,4,4-trifluorobutyrate: Used as a building block in organic synthesis.
4,4,4-Trifluorobutyl methyl sulfide: Known for its self-assembly properties on surfaces.
Trifluoromethyl group-containing drugs: These compounds share the trifluoromethyl group, which imparts unique pharmacological properties. The uniqueness of this compound lies in its specific structural configuration and the presence of the tetrahydroindazole ring, which distinguishes it from other trifluoromethyl-containing compounds.
Properties
IUPAC Name |
2-(4,4,4-trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3/c12-11(13,14)4-1-5-17-7-8-2-3-9(15)6-10(8)16-17/h7,9H,1-6,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQCGPHASLYNNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN(N=C2CC1N)CCCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.